molecular formula C6H7NO2 B1631412 5-Hydroxy-2-methoxypyridine CAS No. 51834-97-0

5-Hydroxy-2-methoxypyridine

Cat. No. B1631412
CAS RN: 51834-97-0
M. Wt: 125.13 g/mol
InChI Key: LKBKDKVMHWPZDB-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methoxypyridine is a heterocyclic building block used in various chemical synthesis . It has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde .


Synthesis Analysis

5-Hydroxy-2-methoxypyridine has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde . It was also used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-2-methoxypyridine is C6H7NO2 .


Physical And Chemical Properties Analysis

The molecular formula of 5-Hydroxy-2-methoxypyridine is C6H7NO2. It has a molar mass of 125.13 g/mol. The predicted density is 1.190±0.06 g/cm3. The melting point is 81 °C and the predicted boiling point is 330.1±22.0 °C .

Scientific Research Applications

Application 1: Thymidine Mimic in Watson-Crick Base Pairs of DNA and PNA

  • Summary of the Application: The study evaluated 2-methoxypyridine as a cationic thymidine mimic in the A-T base pair . The goal was to enhance the thermal stability of the DNA double helix without compromising the sequence selectivity .
  • Methods of Application: DNA and peptide nucleic acid (PNA) sequences containing the new 2-methoxypyridine nucleobase were synthesized and studied using UV thermal melting and NMR spectroscopy .
  • Results or Outcomes: Introduction of the new nucleobase caused a loss of thermal stability by 10°C in DNA-DNA duplexes and 20°C in PNA-DNA duplexes over a range of mildly acidic to neutral pH . Despite the decrease in thermal stability, the NMR structural studies showed that the new nucleobase formed the expected protonated base pair at pH 4.3 .

Application 2: Synthesis of Various Compounds

  • Summary of the Application: 5-Hydroxy-2-methoxypyridine was used as a starting reagent for the synthesis of various compounds .
  • Methods of Application: It was used in the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde . It was also used in the synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2] .
  • Results or Outcomes: The compound was successfully used as a ligand of a platinum complex, which showed protein kinase inhibitory action at nanomolar levels . It also formed a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .

Application 3: Synthesis of Fluorinated Pyridines

  • Summary of the Application: 5-Hydroxy-2-methoxypyridine can be used in the synthesis of fluorinated pyridines .
  • Methods of Application: The compound is reacted with F2/N2 in the presence of a strong acid to produce N-Fluoropyridinium salts . These salts can then be treated with a base to undergo an elimination reaction, resulting in the formation of 2-fluoropyridines .
  • Results or Outcomes: The process successfully synthesizes 2-fluoropyridines, which are important compounds in the field of organic chemistry .

Application 4: Synthesis of 2-Pyridones

  • Summary of the Application: 5-Hydroxy-2-methoxypyridine can be used in the synthesis of 2-pyridones , which have extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
  • Methods of Application: The synthesis methods of 2-pyridone have been extensively and comprehensively reviewed . The synthetic methods are classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions .
  • Results or Outcomes: The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention .

Application 5: Synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde

  • Summary of the Application: 5-Hydroxy-2-methoxypyridine was used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The compound was successfully synthesized .

Application 6: Synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2]

  • Summary of the Application: 5-Hydroxy-2-methoxypyridine was used in the synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2] .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The compound [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2] was successfully synthesized .

Safety And Hazards

The safety data sheet indicates that 5-Hydroxy-2-methoxypyridine may cause irritation. It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

6-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-3-2-5(8)4-7-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBKDKVMHWPZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469560
Record name 5-Hydroxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methoxypyridine

CAS RN

51834-97-0
Record name 5-Hydroxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

At RT, 50 g (327 mmol) of 6-methoxypyridin-3-ylboronic acid were added to a solution of 46.0 g (392 mmol) of N-methylmorpholine N-oxide in 500 ml of dichloromethane, and the mixture was stirred at 50° C. for 14 h. Additional N-methylmorpholine N-oxide was added until the reaction had gone to completion. The reaction mixture was concentrated under reduced pressure and the crude product was purified by flash chromatography (silica gel 60, cyclohexane/ethyl acetate mixtures). Yield: 32.9 g (80% of theory)
Quantity
50 g
Type
reactant
Reaction Step One
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46 g
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reactant
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500 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of the 5-acetoxy-2-methoxypyridine(600 mg, 3.59 mmol) in MeOH(10 mL) was added 1M aq. NaOH (10 mL, 10 mmol). After stirring at r.t. for 30 min, volatile solvent was removed in vacuo, acidified with HOAc and extracted with CHCl3(3×). The combined CHCl3 extracts were washed with H2O, dried(anhydrous MgSO4) and evaporated to give the title compound as a brown oil(240 mg, solidified on standing).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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reactant
Reaction Step One
Name
CC(=O)OO
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reactant
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reactant
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Synthesis routes and methods IV

Procedure details

A 2.5 M hexane solution of n-butyllithium (23 mL, 58 mmol) was added over 30 minutes to a −78° C. solution of 5-bromo-2-methoxypyridine (10 g, 53 mmol) in ether (120 mL), keeping the temperature below −65° C. The slurry was stirred for 30 minutes, and then trimethylborate (6.1 mL) was added quickly to the reaction solution. Again the temperature was maintained below −65° C. The solution was stirred for 10 minutes, warmed to 15° C. and then cooled to −78° C. Peracetic acid (56 mmol) was added dropwise, while the temperature was kept at or below −65° C. After addition, the reaction was warmed briefly to −50° C., cooled back to −65° C., then stirred at approximately 25° C. overnight. The reaction was quenched with water (100 mL), and then extracted with ether (3×150 mL). The organic portions were combined and washed with aqueous NaHSO3 solution and brine. The organic portions were extracted two times with 2N aqueous NaOH solution. The pooled basic aqueous fractions were washed with Et2O and then acidified with NaHSO4. The product precipitated out as oil; the aqueous mixture was extracted three times with Et2O, the pooled ether fractions were dried with Na2SO4, and stripped of solvent in vacuo. Yielded 3.6 g of a brown solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Peracetic acid
Quantity
56 mmol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-methoxypyridine
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-2-methoxypyridine
Reactant of Route 4
5-Hydroxy-2-methoxypyridine
Reactant of Route 5
5-Hydroxy-2-methoxypyridine
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-2-methoxypyridine

Citations

For This Compound
5
Citations
Z Mahiout, T Lomberget, S Goncalves… - Organic & Biomolecular …, 2008 - pubs.rsc.org
… Halogen–lithium exchange followed by an in situ trapping with trimethylborate afforded the corresponding borane, which was oxidised to give 5-hydroxy 2-methoxypyridine 7, after a …
Number of citations: 15 pubs.rsc.org
HJ Den Hertog, JP Wibaut… - Recueil des Travaux …, 1950 - Wiley Online Library
… the conversion of 5-amino-2-methoxypyridine into 5-hydroxy-2-methoxypyridine, proceeds in a low yield only. W e tried first of all to prepare the desired substance, starting from 2-…
Number of citations: 27 onlinelibrary.wiley.com
T Lomberget, S Radix, R Barret - Synlett, 2005 - thieme-connect.com
… In conclusion, we have described a regioselective synthesis of 4,7-dimethoxy 5- and 6-azaindoles 1 starting from 5-hydroxy 2-methoxypyridine 4. Our strategy was based on the …
Number of citations: 13 www.thieme-connect.com
F Popowycz, JY Mérour, B Joseph - Tetrahedron, 2007 - Elsevier
… The reaction was next investigated on 5-hydroxy-2-methoxypyridine 55. The lithium-based metalation procedure could be orientated either in the C-3 position or in the C-4 position by …
Number of citations: 117 www.sciencedirect.com
S Chowdhury, S Liu, JA Cadieux, T Hsieh… - Medicinal Chemistry …, 2013 - Springer
… To a pale yellow solution of 5-hydroxy-2-methoxypyridine (10) (7.16 g, 57.2 mmol) in anhydrous tetrahydrofuran (100 mL) isopropylmagnesium chloride (28.6 mL, 57.2 mmol, 2.0 M …
Number of citations: 29 link.springer.com

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